BIIB021

Descripción general

Descripción

BIIB021 es un inhibidor de la proteína de choque térmico 90 (Hsp90) de molécula pequeña, totalmente sintético, disponible por vía oral. La Hsp90 es una chaperona molecular que juega un papel crucial en la maduración y estabilización de diversas proteínas celulares. La inhibición de la Hsp90 da como resultado la degradación de las oncoproteínas que impulsan la progresión maligna, lo que convierte a la Hsp90 en un objetivo significativo para la terapia contra el cáncer .

Métodos De Preparación

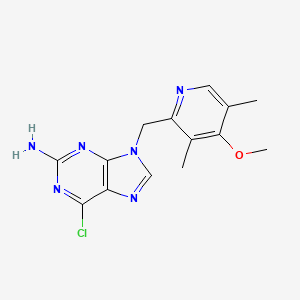

BIIB021 es un compuesto totalmente sintético. La ruta sintética implica la preparación de un andamiaje de purina, que luego se funcionaliza para introducir los sustituyentes necesarios. El compuesto se sintetiza mediante la sustitución de un átomo de cloro en la posición 6 y un grupo (4-metoxi-3,5-dimetilpiridin-2-il)metil en la posición 9 del anillo de purina . Los métodos de producción industrial implican la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza, asegurando la eficacia y seguridad del compuesto para su uso clínico .

Análisis De Reacciones Químicas

BIIB021 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto puede reducirse para formar diferentes productos reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución en las que se sustituyen sustituyentes específicos en el anillo de purina por otros grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Hematologic Malignancies

- Myelodysplastic Syndromes (MDS): In a study involving SKM-1 cells, BIIB021 demonstrated a concentration-dependent inhibition of cell growth with IC50 values of 275.2 nM at 24 hours and 163.9 nM at 48 hours. The compound induced apoptosis via the activation of caspases, notably caspase-3, -8, and -9 .

- T and NK Lymphomas: this compound effectively suppressed the growth of EBV-positive NK cell lymphomas in murine models, indicating its potential as a treatment for lymphoproliferative disorders .

Solid Tumors

- Gastrointestinal Stromal Tumors (GIST): A Phase II clinical trial showed that this compound improved outcomes in patients with GISTs that were refractory to standard treatments. Patients exhibited significant reductions in tumor metabolic activity as measured by PET scans .

- Adrenocortical Carcinoma: Preclinical studies indicated that this compound was more effective than traditional Hsp90 inhibitors like 17-AAG in treating adrenocortical carcinoma, particularly in tumors expressing P-glycoprotein, which is associated with drug resistance .

Case Studies

Efficacy Against Drug Resistance

This compound's ability to target tumors with acquired multidrug resistance makes it a promising candidate for treating difficult-to-manage cancers. Studies have shown that it retains efficacy even in cells with upregulated efflux pumps or antiapoptotic mechanisms that typically confer resistance to other therapies .

Mecanismo De Acción

BIIB021 ejerce sus efectos uniéndose competitivamente con la geldanamicina en el bolsillo de unión al ATP de la Hsp90. Esta unión interfiere con la función chaperona de la Hsp90, lo que lleva a la degradación de las proteínas clientes como HER-2, AKT y Raf-1. La inhibición de la Hsp90 da como resultado la regulación positiva de las proteínas de choque térmico Hsp70 y Hsp27, lo que en última instancia conduce a la inhibición del crecimiento y la muerte celular en las células tumorales .

Comparación Con Compuestos Similares

BIIB021 es único en comparación con otros inhibidores de la Hsp90 debido a su naturaleza totalmente sintética y su disponibilidad por vía oral. Los compuestos similares incluyen:

Geldanamicina: Un inhibidor de la Hsp90 basado en productos naturales que se une en el sitio de unión al ATP de la Hsp90.

Radicicol: Otro inhibidor de la Hsp90 basado en productos naturales con una estructura química diferente.

Triptolida: Un inhibidor de la acetiltransferasa de histonas que ha mostrado efectos combinados con this compound en la inducción de la citotoxicidad

La naturaleza sintética y la disponibilidad por vía oral de this compound lo convierten en un candidato prometedor para uso clínico, ofreciendo flexibilidad en el régimen de dosificación y posibles biomarcadores para ensayos clínicos .

Actividad Biológica

BIIB021, also known as a next-generation inhibitor of heat shock protein 90 (Hsp90), has garnered significant attention for its potential therapeutic applications in various cancers. This compound demonstrates a multifaceted biological activity, particularly in inducing apoptosis and inhibiting tumor growth across different cancer types, including hematological malignancies and solid tumors.

This compound functions primarily by binding to Hsp90, disrupting its chaperone activity, and leading to the degradation of client proteins involved in tumor growth and survival. This includes key oncogenic proteins such as HER-2, Akt, and Raf-1. The inhibition of Hsp90 results in the destabilization of these proteins, ultimately triggering apoptotic pathways within cancer cells .

Cytotoxicity and Apoptosis Induction

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study on chronic myeloid leukemia (CML) cells demonstrated that this compound induced significant cytotoxicity in both imatinib-sensitive and -resistant cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (nM) at 48 hours |

|---|---|

| K562 | 513.99 |

| K562/G | 603.53 |

| 32Dp210 | 110.08 |

| 32Dp210-T315I | 148.07 |

Additionally, this compound treatment led to the activation of the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins Bak and Bad, alongside a decrease in anti-apoptotic Mcl-1 .

Cell Cycle Arrest

This compound also induces cell cycle arrest. In Molt-4 cells, treatment with this compound resulted in a dose-dependent accumulation of cells in the G0/G1 phase, with significant reductions in S phase progression. The observed changes indicate that this compound effectively halts cell proliferation by interfering with cell cycle dynamics .

In Vivo Studies

In vivo assessments have further validated the efficacy of this compound. A phase II clinical trial highlighted its potential in treating gastrointestinal stromal tumors (GIST), where patients exhibited objective responses despite being refractory to traditional therapies . Moreover, studies involving murine models have shown that this compound can suppress the growth of EBV-positive T and NK cell lymphomas through apoptosis induction and cell cycle arrest mechanisms .

Combination Therapies

Research has also explored the synergistic effects of combining this compound with other therapeutic agents. For example, combining this compound with autophagy inhibitors has been shown to enhance the drug's cytotoxic effects against CML cells, indicating a potential strategy for overcoming resistance mechanisms . Furthermore, its combination with traditional chemotherapeutics like doxorubicin has demonstrated additive effects in reducing tumor viability .

Propiedades

IUPAC Name |

6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDDKSCVCJTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025952 | |

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848695-25-0 | |

| Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIIB021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIIB021 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIIB 021 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIIB021 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.